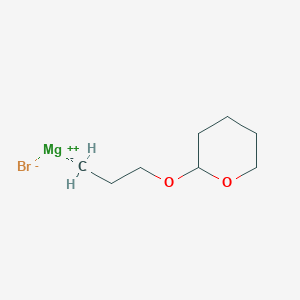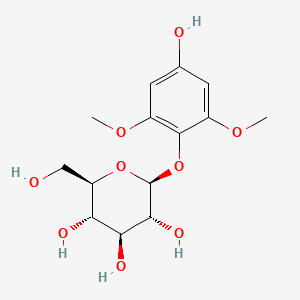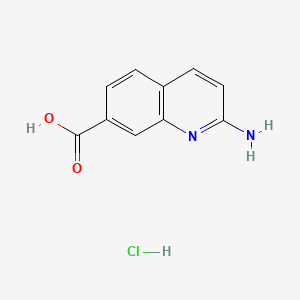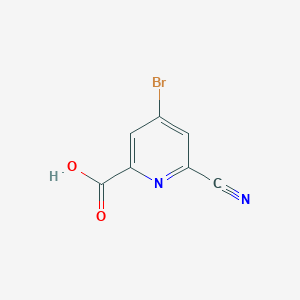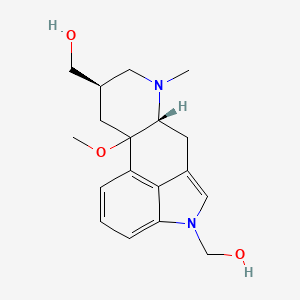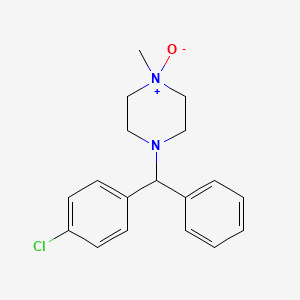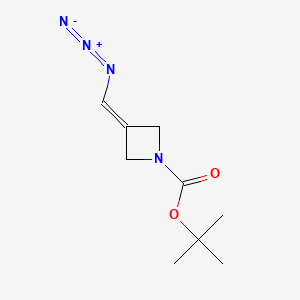![molecular formula C7H8O2 B15296131 6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
6-Methylidene-5-oxaspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidene-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxirane and cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one can be achieved through several methods. One common approach involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a t-BuOK/t-BuOH/THF catalytic system at room temperature, resulting in the formation of the desired spirocycles in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-catalyzed dimerization method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-5-oxaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro-connected carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.
Scientific Research Applications
6-Methylidene-5-oxaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[2.4]heptan-4-one: Similar in structure but lacks the methylidene group.
5-Oxaspiro[2.4]heptan-6-one: Another spirocyclic compound with different functional groups.
Uniqueness
6-Methylidene-5-oxaspiro[2.4]heptan-4-one is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-methylidene-5-oxaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-4-7(2-3-7)6(8)9-5/h1-4H2 |
InChI Key |
PGBWUCJOSKIWKI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CC2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


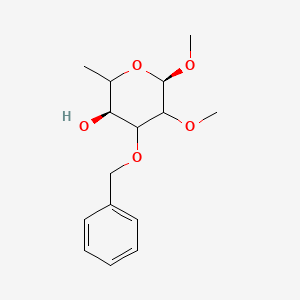
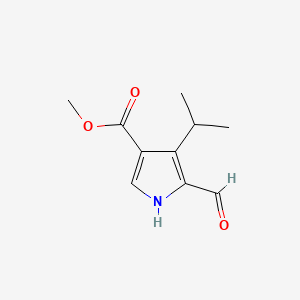
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
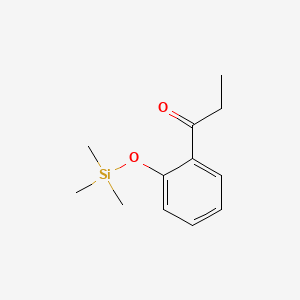
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
